3-(2-Bromo-6-fluorophenyl)benzaldehyde
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Overview
Description
3-(2-Bromo-6-fluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)benzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method is the two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied due to its mild and functional group-tolerant reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-6-fluorophenyl)benzoic acid.
Reduction: Formation of 3-(2-Bromo-6-fluorophenyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing ligands, bicyclic heterocycles, and semiconductors.
Biology: Employed in the synthesis of NMR probes to determine the enantiopurity of sulfinamides.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the fabrication of nanostructures and semiconducting materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. For example, in the synthesis of antidepressant molecules, it serves as a key intermediate in metal-catalyzed reactions, facilitating the formation of tricyclic antidepressants and selective serotonin reuptake inhibitors . The compound’s reactivity is influenced by the presence of bromine and fluorine atoms, which can participate in halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzaldehyde: Similar structure but lacks the additional phenyl group.
3-Bromobenzaldehyde: Similar structure but lacks the fluorine atom.
4-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom at the 4 position.
Uniqueness
3-(2-Bromo-6-fluorophenyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms at specific positions on the benzene ring allows for unique interactions and applications in various fields .
Properties
Molecular Formula |
C13H8BrFO |
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Molecular Weight |
279.10 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-5-2-6-12(15)13(11)10-4-1-3-9(7-10)8-16/h1-8H |
InChI Key |
YGBZVGKUHWTKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)C=O |
Origin of Product |
United States |
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